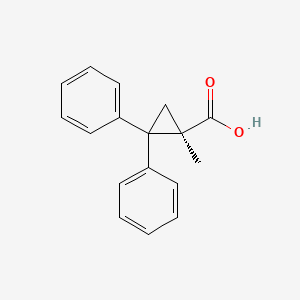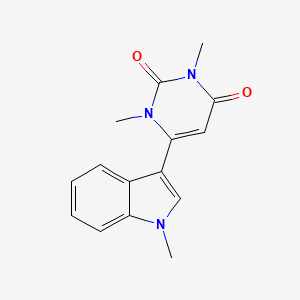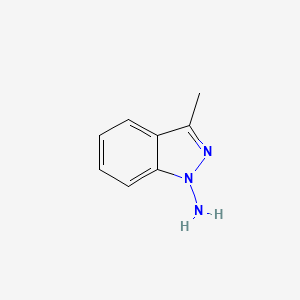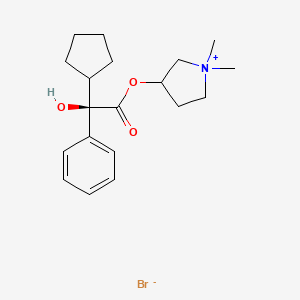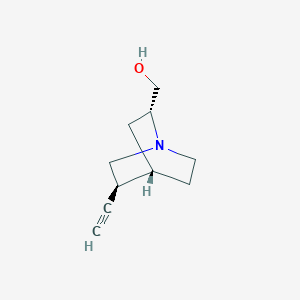
10,11-Didehydro-quincoridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,11-Didehydro-quincoridine is a member of the Cinchona alkaloids family, which are naturally occurring compounds derived from the bark of Cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is a derivative of quincoridine, characterized by the presence of a double bond between the 10th and 11th carbon atoms in its structure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Didehydro-quincoridine typically involves the elimination of hydrogen from quincoridine. One common method is the use of a dehydrogenation reaction, where quincoridine is treated with a dehydrogenating agent under controlled conditions to introduce the double bond .
Industrial Production Methods: Industrial production of this compound often employs catalytic dehydrogenation processes. These processes utilize catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from quincoridine, resulting in the formation of the desired compound .
化学反应分析
Types of Reactions: 10,11-Didehydro-quincoridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to quincoridine.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents are used under specific conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quincoridine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
10,11-Didehydro-quincoridine has several applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as malaria and cancer.
作用机制
The mechanism of action of 10,11-Didehydro-quincoridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, its structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects .
相似化合物的比较
Quinine: Another Cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Quincorine: A structural isomer of quincoridine with similar chemical properties.
Uniqueness: 10,11-Didehydro-quincoridine is unique due to the presence of the double bond between the 10th and 11th carbon atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
219794-74-8 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
[(2R,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h1,8-10,12H,3-7H2/t8-,9-,10+/m0/s1 |
InChI 键 |
BAROCKUOBIXNNQ-LPEHRKFASA-N |
手性 SMILES |
C#C[C@H]1CN2CC[C@H]1C[C@@H]2CO |
规范 SMILES |
C#CC1CN2CCC1CC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


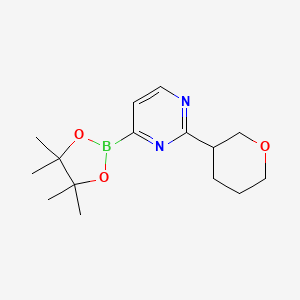
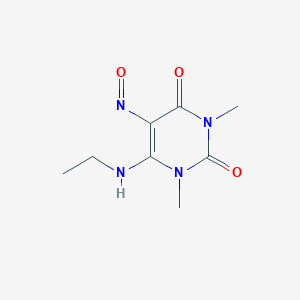

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
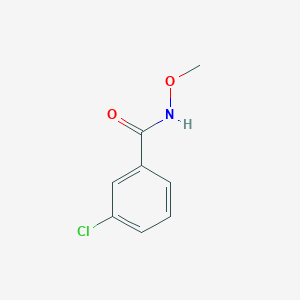

![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
![4-[4-(Trifluoromethyl)phenyl]oxane](/img/structure/B14129741.png)

